molecular formula C16H17NO4S B4180971 ethyl 5-benzyl-2-[(methoxycarbonyl)amino]-3-thiophenecarboxylate

ethyl 5-benzyl-2-[(methoxycarbonyl)amino]-3-thiophenecarboxylate

Cat. No. B4180971
M. Wt: 319.4 g/mol
InChI Key: BPHONIRVUUYHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-benzyl-2-[(methoxycarbonyl)amino]-3-thiophenecarboxylate is a chemical compound that belongs to the class of thiophene carboxylates. This compound has gained immense attention from the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 5-benzyl-2-[(methoxycarbonyl)amino]-3-thiophenecarboxylate is not well understood. However, it is believed that this compound interacts with specific receptors in the body, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it is believed that this compound has potential anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 5-benzyl-2-[(methoxycarbonyl)amino]-3-thiophenecarboxylate in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it an ideal candidate for various research studies. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions that can be explored with ethyl 5-benzyl-2-[(methoxycarbonyl)amino]-3-thiophenecarboxylate. One of the most promising directions is the development of new organic semiconductors using this compound as a building block. Another direction is the study of the biochemical and physiological effects of this compound, which can provide insight into its potential therapeutic applications. Additionally, the synthesis of new derivatives of this compound can lead to the discovery of new compounds with unique properties and applications.
Conclusion:
This compound is a chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives in various fields.

Scientific Research Applications

Ethyl 5-benzyl-2-[(methoxycarbonyl)amino]-3-thiophenecarboxylate has potential applications in various scientific research fields. One of the most significant applications of this compound is in the field of organic electronics. This compound can be used as a building block for the synthesis of organic semiconductors that can be used in electronic devices such as solar cells, transistors, and light-emitting diodes.

properties

IUPAC Name

ethyl 5-benzyl-2-(methoxycarbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-3-21-15(18)13-10-12(9-11-7-5-4-6-8-11)22-14(13)17-16(19)20-2/h4-8,10H,3,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHONIRVUUYHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)CC2=CC=CC=C2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-benzyl-2-[(methoxycarbonyl)amino]-3-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ethyl 5-benzyl-2-[(methoxycarbonyl)amino]-3-thiophenecarboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 5-benzyl-2-[(methoxycarbonyl)amino]-3-thiophenecarboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 5-benzyl-2-[(methoxycarbonyl)amino]-3-thiophenecarboxylate
Reactant of Route 5
ethyl 5-benzyl-2-[(methoxycarbonyl)amino]-3-thiophenecarboxylate
Reactant of Route 6
ethyl 5-benzyl-2-[(methoxycarbonyl)amino]-3-thiophenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.